molecular formula C17H13F3N2O2S B446689 2-[(5-Formyl-2-methoxybenzyl)thio]-4-methyl-6-(trifluoromethyl)nicotinonitrile CAS No. 514856-37-2

2-[(5-Formyl-2-methoxybenzyl)thio]-4-methyl-6-(trifluoromethyl)nicotinonitrile

Cat. No.: B446689
CAS No.: 514856-37-2
M. Wt: 366.4g/mol
InChI Key: RVACASJHLNOAOQ-UHFFFAOYSA-N
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Description

2-[(5-Formyl-2-methoxybenzyl)thio]-4-methyl-6-(trifluoromethyl)nicotinonitrile is a complex organic compound characterized by its unique chemical structureIts molecular formula is C({15})H({11})F({3})N({2})O(_{2})S, and it has a molecular weight of 356.32 g/mol .

Preparation Methods

The synthesis of 2-[(5-Formyl-2-methoxybenzyl)thio]-4-methyl-6-(trifluoromethyl)nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 5-formyl-2-methoxybenzyl chloride with thiourea to form the corresponding thioamide. This intermediate is then subjected to cyclization with 4-methyl-6-(trifluoromethyl)nicotinonitrile under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-[(5-Formyl-2-methoxybenzyl)thio]-4-methyl-6-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:

Scientific Research Applications

2-[(5-Formyl-2-methoxybenzyl)thio]-4-methyl-6-(trifluoromethyl)nicotinonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(5-Formyl-2-methoxybenzyl)thio]-4-methyl-6-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .

Comparison with Similar Compounds

When compared to similar compounds, 2-[(5-Formyl-2-methoxybenzyl)thio]-4-methyl-6-(trifluoromethyl)nicotinonitrile stands out due to its unique trifluoromethyl group, which imparts distinct chemical and biological properties. Similar compounds include:

Properties

IUPAC Name

2-[(5-formyl-2-methoxyphenyl)methylsulfanyl]-4-methyl-6-(trifluoromethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O2S/c1-10-5-15(17(18,19)20)22-16(13(10)7-21)25-9-12-6-11(8-23)3-4-14(12)24-2/h3-6,8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVACASJHLNOAOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC2=C(C=CC(=C2)C=O)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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